NSC232003 Demonstrates Unique SRA Domain Binding Affinity Compared to PHD-Domain Inhibitors MLD4/MLD5
NSC232003 inhibits the UHRF1-DNMT1 interaction with an IC50 of 15 µM in U251 glioma cells by binding the SRA domain's 5-methylcytosine pocket. In contrast, alternative UHRF1 inhibitors such as MLD4 and MLD5 target the PHD finger domain, inhibiting UHRF1-histone H3 interaction with IC50 values of 12.4 µM and 7.4 µM, respectively. The distinct binding site of NSC232003 (SRA domain) versus the PHD-domain inhibitors provides a mechanistic basis for differential biological outcomes in epigenetic assays.
| Evidence Dimension | Inhibitory Potency (IC50) for Protein-Protein Interaction Disruption |
|---|---|
| Target Compound Data | IC50 = 15 µM (disruption of DNMT1/UHRF1 interaction in U251 glioma cells) |
| Comparator Or Baseline | MLD4: IC50 = 12.4 µM (disruption of UHRF1-histone H3 binding); MLD5: IC50 = 7.4 µM (disruption of UHRF1-histone H3 binding) |
| Quantified Difference | NSC232003 exhibits comparable potency to MLD4 (15 µM vs 12.4 µM) but is less potent than MLD5 (7.4 µM). |
| Conditions | U251 glioma cell lysates (NSC232003); in vitro FRET-based binding assays (MLD4/MLD5) |
Why This Matters
The distinct binding site (SRA vs. PHD) of NSC232003 allows researchers to interrogate specific UHRF1-dependent pathways that cannot be studied using PHD-domain inhibitors.
- [1] Myrianthopoulos, V., et al. (2016). Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation. European Journal of Medicinal Chemistry, 114, 390-396. View Source
